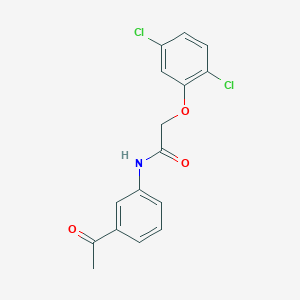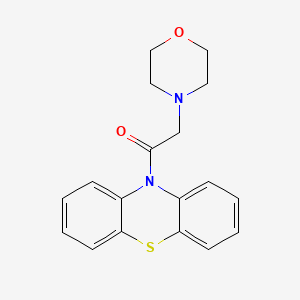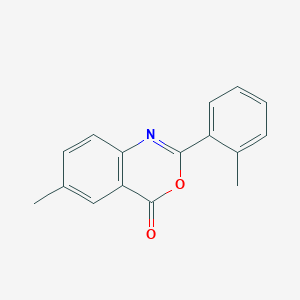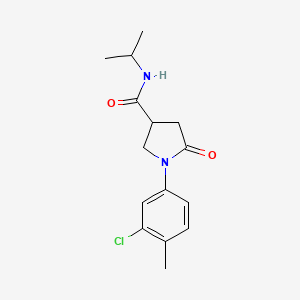![molecular formula C15H19N3O2S2 B5587007 2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B5587007.png)
2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a thiadiazole ring, and a methylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Benzamide Core: The benzamide core is introduced through an amidation reaction, where the thiadiazole derivative is reacted with 2-methoxy-4-(methylsulfanyl)benzoic acid or its derivatives.
Final Coupling: The final step involves coupling the intermediate products under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution: Strong bases like sodium hydride, nucleophilic reagents like thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methyl-N-(2-methylpropyl)benzamide: Similar structure but lacks the thiadiazole ring.
5-ethyl-2-methoxy-N-(2-methylpropyl)benzamide: Similar structure but with an ethyl group instead of the thiadiazole ring.
Uniqueness
The presence of the thiadiazole ring and the methylsulfanyl group in 2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide distinguishes it from other similar compounds. These structural features contribute to its unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-9(2)7-13-17-18-15(22-13)16-14(19)11-6-5-10(21-4)8-12(11)20-3/h5-6,8-9H,7H2,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMIILXUOIUYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{(2S,4R)-1-methyl-4-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-yl}methanol](/img/structure/B5586927.png)

![N-ethyl-2-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5586946.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5586965.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B5586971.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-2-furylmethylidene]propanohydrazide](/img/structure/B5586980.png)

![1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]UREA](/img/structure/B5586985.png)

![{3-propyl-1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587000.png)
![3-[(phenoxyacetyl)amino]propyl (3,4-dichlorophenyl)carbamate](/img/structure/B5587015.png)
![2,2-dimethyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5587016.png)
![4-{[(1R*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5587032.png)
